![molecular formula C19H22BClO3 B6273527 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2093152-46-4](/img/no-structure.png)
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
This compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the benzyloxy and chlorophenyl groups suggest that this compound could be used as a building block in the synthesis of more complex molecules.
Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .Scientific Research Applications
Molecular Docking Studies
The compound’s structure allows it to interact with various biological targets, making it suitable for molecular docking studies. These studies can predict the compound’s binding affinity and mode of interaction with enzymes, receptors, or DNA, which is valuable for drug design and discovery .
Antioxidant and Antimicrobial Activity
Its derivatives have shown promising antioxidant and antimicrobial activities. The presence of the benzyloxy group can enhance these properties, making the compound a potential candidate for developing new antioxidants and antimicrobials .
Mechanism of Action
Target of Action
The compound 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative . Boronic acids are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Boronic acids are known to interact with their targets through covalent bonding . They can form reversible covalent complexes with proteins, particularly with serine or threonine residues in the active site of enzymes .
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt protein-protein interactions, and even modulate ion channels .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their small size and polarity .
Result of Action
Depending on the target, boronic acids can inhibit enzyme activity, disrupt protein-protein interactions, or modulate ion channel function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules (such as proteins or ions) can also influence the compound’s action, efficacy, and stability .
Future Directions
The use of boronic esters in organic synthesis is a well-established field, but researchers are always looking for new applications and more efficient reaction conditions. This compound, with its unique combination of substituents, could potentially be used in the synthesis of new pharmaceuticals or other biologically active compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,4,5-trimethylphenol with boron tribromide to form 2,4,5-tribromomethylphenol. This intermediate is then reacted with 3-chloro-4-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2,4,5-trimethylphenol", "boron tribromide", "3-chloro-4-(benzyloxy)phenylboronic acid", "palladium catalyst" ], "Reaction": [ "2,4,5-trimethylphenol is reacted with boron tribromide to form 2,4,5-tribromomethylphenol.", "3-chloro-4-(benzyloxy)phenylboronic acid is added to the reaction mixture containing 2,4,5-tribromomethylphenol and a palladium catalyst.", "The reaction mixture is heated under reflux conditions for several hours.", "The resulting product is purified by column chromatography to obtain the final compound '2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] } | |
CAS RN |
2093152-46-4 |
Product Name |
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molecular Formula |
C19H22BClO3 |
Molecular Weight |
344.6 |
Purity |
95 |
Origin of Product |
United States |
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